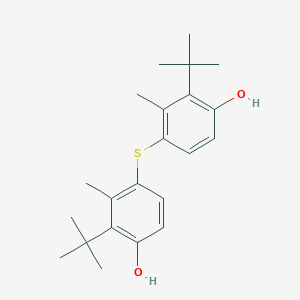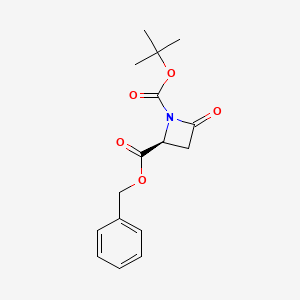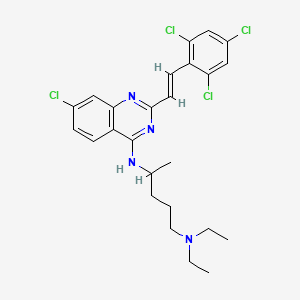
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- is a complex organic compound that features a quinazoline core substituted with a trichlorophenyl group and a pentanediamine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- typically involves multi-step organic reactions. The process may start with the preparation of the quinazoline core, followed by the introduction of the trichlorophenyl group through a substitution reaction. The final step involves the attachment of the pentanediamine chain under controlled conditions, such as specific temperature and pH.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors. The process would be optimized for yield and purity, with careful control of reaction parameters to ensure consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the quinazoline core or the trichlorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinazoline core or the trichlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline oxides, while substitution reactions may introduce new functional groups to the quinazoline core or the trichlorophenyl group.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: The compound could be investigated for its potential as a therapeutic agent.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-dimethyl-
- 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl-
Uniqueness
The uniqueness of 1,4-Pentanediamine, N(sup 4)-(7-chloro-2-(2-(2,4,6-trichlorophenyl)ethenyl)-4-quinazolinyl)-N(sup 1),N(sup 1)-diethyl- lies in its specific substitution pattern and the presence of both a quinazoline core and a trichlorophenyl group. This combination of structural features may confer unique chemical and biological properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
69258-57-7 |
|---|---|
Molekularformel |
C25H28Cl4N4 |
Molekulargewicht |
526.3 g/mol |
IUPAC-Name |
4-N-[7-chloro-2-[(E)-2-(2,4,6-trichlorophenyl)ethenyl]quinazolin-4-yl]-1-N,1-N-diethylpentane-1,4-diamine |
InChI |
InChI=1S/C25H28Cl4N4/c1-4-33(5-2)12-6-7-16(3)30-25-20-9-8-17(26)15-23(20)31-24(32-25)11-10-19-21(28)13-18(27)14-22(19)29/h8-11,13-16H,4-7,12H2,1-3H3,(H,30,31,32)/b11-10+ |
InChI-Schlüssel |
ZDUYNZXUTJDJHX-ZHACJKMWSA-N |
Isomerische SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)/C=C/C3=C(C=C(C=C3Cl)Cl)Cl |
Kanonische SMILES |
CCN(CC)CCCC(C)NC1=NC(=NC2=C1C=CC(=C2)Cl)C=CC3=C(C=C(C=C3Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,5-ditert-butyl-N-[6-(dimethylamino)-1-(4-fluorophenyl)-3-methyl-2,4-dioxopyrimidin-5-yl]-4-hydroxybenzamide](/img/structure/B14143528.png)
![Imidazo[1,2-a]pyrazin-8-amine, N,N-dimethyl-3-phenyl-](/img/structure/B14143533.png)

![(5-bromo-2-{[(E)-(4-methoxyphenyl)methylidene]amino}phenyl)(4-methylphenyl)methanone](/img/structure/B14143546.png)
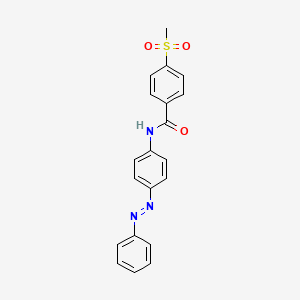
![Ethyl methyl [(phenylsulfanyl)methyl]phosphonate](/img/structure/B14143557.png)

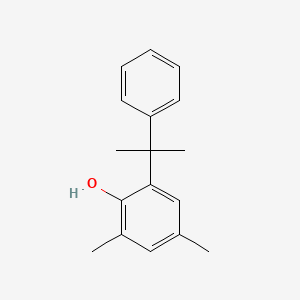
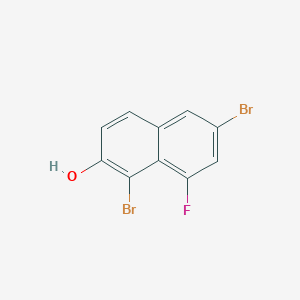
![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
